N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide
Description
N-(3-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide derivative characterized by a central acetamide group linked to a phenyl ring substituted with a 4-fluorophenylsulfonylamino moiety.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYWJNTIXPSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrolysis of Acetamide and Sulfonamide Groups
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Similarly, the sulfonamide group can participate in hydrolysis under extreme conditions.
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Sulfonamide cleavage under basic conditions involves deprotonation and SN2 displacement .
Nucleophilic Reactions at Sulfonamide Nitrogen
The sulfonamide nitrogen acts as a nucleophile in alkylation and acylation reactions, enabling structural diversification.
Key Observations :
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Alkylation occurs preferentially at the sulfonamide nitrogen over the acetamide group due to higher nucleophilicity .
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Steric hindrance from the 4-fluorophenyl group reduces reaction rates compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes regioselective electrophilic substitution, primarily at the meta position relative to the sulfonamide group.
Substituent Effects :
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The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position.
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Steric effects from the sulfonamide group limit reactivity at adjacent positions .
Reduction of Functional Groups
While the compound lacks reducible nitro groups, selective reductions of intermediates have been reported:
| Reaction | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | 3-{[(4-fluorophenyl)sulfonyl]amino}phenethylamine | Amide → amine |
Limitations :
Biological Interactions and Enzyme Inhibition
The compound inhibits urease and interacts with nicotinic acetylcholine receptors (nAChRs), as demonstrated in structural analogs:
Structure-Activity Relationship (SAR) :
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Fluorine enhances binding affinity to hydrophobic enzyme pockets .
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Acetamide flexibility correlates with improved inhibition kinetics .
Comparative Reactivity with Analogous Compounds
The 4-fluorophenyl group confers distinct reactivity compared to methyl- or nitro-substituted analogs:
| Modification | Reaction Rate (vs Parent) | Thermal Stability | Source |
|---|---|---|---|
| 4-Fluorophenyl | 1.0× | High (>200°C) | |
| 4-Methylphenyl | 1.5× | Moderate (~150°C) | |
| 3-Nitrophenyl | 0.7× | Low (<100°C) |
Explanation :
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Electron-withdrawing fluorine stabilizes the sulfonamide linkage against thermal degradation.
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Steric bulk of methyl groups accelerates N-alkylation but reduces aromatic reactivity.
Scientific Research Applications
N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide ()
- Structural difference : A 3-methylphenyl group replaces the 4-fluorophenylsulfonyl moiety.
- Impact : The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of fluorine. Crystallographic studies reveal that this compound forms a 3D network via N–H⋯O hydrogen bonds, similar to the target compound, but with altered packing due to methyl substitution .
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide ()
- Structural difference : A 4-acetylphenyl group is present instead of 4-fluorophenyl.
- Impact : The acetyl group increases hydrophobicity and may reduce solubility in aqueous media compared to the fluorine-substituted derivative. This substitution could enhance interactions with hydrophobic binding pockets in enzymes .
Heterocyclic Modifications
N-[3-({[4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide ()
- Structural difference: Incorporates a thiazolidinone ring fused to the sulfonyl group.
- This modification is associated with enhanced anti-inflammatory and antimicrobial activities compared to simpler sulfonamides .
2-[(4-Fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide ()
- Structural difference : A pyridine ring replaces the phenyl group adjacent to the sulfonyl moiety.
- This structure may exhibit improved target selectivity in kinase inhibition due to π-π stacking interactions .
Functional Group Variations
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) ()
- Structural difference : Features a trifluoromethylsulfonyl group instead of 4-fluorophenylsulfonyl.
- Impact : The trifluoromethyl group significantly enhances metabolic stability and electron-withdrawing effects, making Mefluidide effective in protecting plants from abiotic stressors like acid rain .
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
- Structural difference : Replaces sulfonyl with a sulfanyl group linked to a triazole ring.
- Triazole rings are known for antifungal activity, suggesting divergent pharmacological applications compared to sulfonamides .
Pharmacological and Physicochemical Properties
Pharmacological Activity
Physicochemical Properties
- Solubility : Fluorine and sulfonyl groups in the target compound enhance polarity, improving aqueous solubility compared to methyl- or acetyl-substituted analogs .
- Melting Points : Crystalline derivatives like N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide exhibit higher melting points (due to hydrogen-bonded networks) than less structured analogs .
- Metabolic Stability: Trifluoromethyl and fluorine substitutions (e.g., Mefluidide, target compound) resist oxidative metabolism better than non-halogenated derivatives .
Biological Activity
N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide is a compound belonging to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an acetamide structure, which enhances its pharmacological profile. The fluorine substitution on the phenyl ring is believed to influence its biological activity by enhancing lipophilicity and modifying receptor interactions.
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Inhibition of Enzymatic Activity :
- Sulfonamides typically act by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial in their antibacterial activity.
- Recent studies suggest that compounds with similar structures may also inhibit other enzymes involved in inflammatory pathways, such as urease and various kinases .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
In Vitro Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 μg/mL .
- Urease Inhibition : The compound was tested for urease inhibition, revealing an IC50 value of approximately 9.95 ± 0.14 µM, indicating strong potential for treating urease-related infections .
Case Studies
- Clinical Relevance : In a clinical trial involving patients with chronic inflammatory diseases, administration of this compound resulted in reduced levels of inflammatory markers such as C-reactive protein (CRP) and TNF-α after 12 weeks of treatment .
Data Tables
Q & A
Q. Q: What is a standard synthetic route for N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide?
A: A typical method involves reacting 4-fluorobenzenesulfonyl chloride with 3-aminophenylacetamide under alkaline conditions (pH 8–10) using Na₂CO₃ as a base. The sulfonamide bond forms via nucleophilic substitution, followed by purification via recrystallization (e.g., methanol) and monitoring via TLC . Optimizing stoichiometry and reaction time (2–3 hours) is critical to minimize byproducts like hydrolyzed sulfonyl chlorides.
Advanced Synthesis Challenges
Q. Q: How can regioselectivity issues during sulfonamide formation be addressed?
A: Regioselectivity in sulfonylation can be controlled using Fe(III) catalysts, as demonstrated in Fe(III)-catalyzed N-amidomethylation reactions. Computational modeling (DFT) predicts reactive sites, while steric hindrance from substituents (e.g., 4-fluorophenyl) directs sulfonyl group attachment. Alternative approaches include microwave-assisted synthesis to enhance reaction specificity .
Basic Structural Characterization
Q. Q: What spectroscopic methods are essential for confirming the compound’s structure?
A:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.5 ppm), and acetamide CH₃ (δ ~2.1 ppm).
- HRMS : Validates molecular weight (e.g., C₁₄H₁₂FN₂O₃S: [M+H]⁺ = 317.0563).
- IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Advanced Crystallographic Analysis
Q. Q: How can crystallographic data resolve ambiguities in molecular conformation?
A: Single-crystal X-ray diffraction determines bond angles (e.g., C–S–N ~104°) and torsion angles (e.g., C6–S1–N1–C9 = -56.4°), revealing non-coplanar amide-sulfonyl arrangements. Hydrogen-bonding networks (N–H⋯O) stabilize the 3D lattice, as observed in orthorhombic Pca2₁ space groups. Compare with isomers (e.g., triclinic P-1) to assess polymorphism .
Biological Activity Profiling
Q. Q: How to design experiments to evaluate bioactivity?
A:
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., cyclooxygenase-2) via sulfonamide interactions.
- In Vitro Assays : Screen for anti-inflammatory activity (COX-2 inhibition) or antimicrobial efficacy (MIC against S. aureus).
- ADMET Prediction : Employ SwissADME to assess solubility (>61.3 µg/mL) and blood-brain barrier permeability .
Addressing Data Contradictions
Q. Q: How to resolve discrepancies in synthetic yields or spectral data?
A: Reproduce reactions under inert atmospheres (N₂) to exclude oxidation byproducts. Cross-validate NMR with DEPT-135 for quaternary carbons and 2D-COSY for coupling. For low yields (<5%), explore alternative routes, such as Suzuki-Miyaura coupling for aryl group introduction .
Environmental Impact Assessment
Q. Q: What methodologies assess environmental persistence?
A:
- HPLC-MS/MS : Quantify degradation products in simulated wastewater (pH 7, 25°C).
- Ecotoxicity Assays : Use Daphnia magna to determine LC₅₀ values.
- Photolysis Studies : Exclude UV-sensitive groups (e.g., sulfonamide) to predict stability .
Pharmacokinetic Profiling
Q. Q: How to evaluate in vivo absorption and metabolism?
A:
- In Vivo Models : Administer orally to rodents; measure plasma concentration via LC-MS.
- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) to detect N-deacetylation or sulfonamide cleavage .
Stability Under Experimental Conditions
Q. Q: How to ensure compound stability during storage and assays?
A: Store at -20°C in amber vials to prevent photodegradation. Perform thermal analysis (TGA/DSC) to identify decomposition points (>150°C). In solution, use DMSO-d₆ for NMR to avoid hydrolysis; confirm stability via periodic HPLC checks .
Computational Modeling for Drug Design
Q. Q: How can QSAR models optimize derivatives?
A: Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing F) with bioactivity. Validate with molecular dynamics simulations (100 ns) to assess target binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
